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Cat. No.: B048679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers
Identifier Value

InChIKey UPUZGXILYFKSGE-UHFFFAOYSA-N

SMILES O=C(O)c1ncc2ccccc2n1[1]

Introduction
2-Quinoxalinecarboxylic acid is a heterocyclic compound featuring a quinoxaline core, which

is a fusion of a benzene ring and a pyrazine ring.[2][3] This scaffold is of significant interest in

medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[3]

[4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory,

and neuroprotective effects.[4][5][6] This technical guide provides an in-depth overview of 2-
quinoxalinecarboxylic acid, its derivatives, their synthesis, and their potential applications in

drug discovery and development.

Biological Activities and Quantitative Data
Derivatives of 2-quinoxalinecarboxylic acid have been extensively studied for their

therapeutic potential. The following tables summarize key quantitative data from various

studies.
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Anticancer Activity
Quinoxaline derivatives have shown promising results as anticancer agents, often by inducing

apoptosis and cell cycle arrest.[7]

Compound Cell Line IC50 (µM) Reference

Quinoxaline-2-

carboxylic acid
MCF7 (breast cancer)

Significant growth

inhibition
[6]

Quinoxaline-2-

carboxylic acid

HELA (cervical

cancer)
Significant cytotoxicity [6]

Compound 1 (Pim-1

inhibitor)

KU812 (chronic

myeloid leukemia)

Antitumor activity at

micromolar

concentrations

[8]

Antimycobacterial Activity
Certain derivatives of 2-quinoxalinecarboxylic acid 1,4-dioxides have demonstrated potent

activity against Mycobacterium tuberculosis.[9][10]

Compound Strain MIC (µg/mL) Reference

Compound 4 (1,4-

dioxide derivative)
M. tuberculosis 1.25 [9][10]

AMPA Receptor Antagonism
Quinoxaline derivatives are well-known competitive antagonists of the AMPA receptor, a key

player in excitatory neurotransmission in the central nervous system. This activity makes them

potential therapeutic agents for neurological disorders like epilepsy and cerebral ischemia.[11]
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Compound Receptor IC50 (µM) Reference

PNQX AMPA 0.063 [12]

PNQX GlyN 0.37 [12]

Sarcosine analogue 9 AMPA 0.14 [12]

Sarcosine analogue 9 GlyN 0.47 [12]

Compound 29p (GRA-

293)
AMPA-R

High potency and

selectivity in vitro
[13]

Experimental Protocols
General Synthesis of Quinoxaline-2-carboxamides
This protocol describes a general method for the synthesis of quinoxalin-2-carboxamides from

2-quinoxalinecarboxylic acid.[14]

Materials:

2-Quinoxalinecarboxylic acid

Desired amine

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

1-Hydroxybenzotriazole (HOBt)

Inert solvent (e.g., DMF or DCM)

Inert atmosphere (e.g., Nitrogen)

Procedure:

Dissolve 2-quinoxalinecarboxylic acid in the chosen inert solvent under an inert

atmosphere.
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Add EDC·HCl and HOBt to the solution and stir for a few minutes to activate the carboxylic

acid.

Add the desired amine to the reaction mixture.

Allow the reaction to proceed at room temperature until completion, which can be monitored

by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is typically worked up by washing with water and

brine, followed by drying of the organic layer and removal of the solvent under reduced

pressure.

The crude product can be purified by column chromatography or recrystallization to yield the

pure quinoxalin-2-carboxamide.

Synthesis of N-(6-(1-isopropyl-1H-pyrazole-5-yl)
pyridine-2-yl) quinoxaline-2-carboxamide (ASK1
Inhibitor)
This protocol outlines the synthesis of a specific quinoxaline derivative that acts as an ASK1

inhibitor.[15]

Materials:

2-Quinoxalinecarboxylic acid (1.0 equiv.)

6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-amine (1.0 equiv.)

Propanephosphonic acid anhydride (T3P) (50.0% solution in ethyl acetate, 4.0 equiv.)

Triethylamine (Et3N) (7.0 equiv.)

Dichloromethane (DCM)

Procedure:
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Dissolve 2-quinoxalinecarboxylic acid and 6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-

amine in DCM and stir at 0 °C under a dry argon atmosphere.

Add Et3N and T3P to the solution.

Stir the reaction mixture at room temperature for 8 hours.

Monitor the reaction progress by TLC.

After completion, dilute the solution with DCM.

Extract the mixed solution with water (3 x 20 ml) and NaHCO3 solution (3 x 20 ml).

Separate the organic layer, dry it with anhydrous Na2SO4, filter, and concentrate to obtain

the crude product.

The final product can be further purified if necessary.

Signaling Pathways and Workflows
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives often involves the condensation of an o-

phenylenediamine with a 1,2-dicarbonyl compound.[2] The following diagram illustrates a

general synthetic workflow for producing various quinoxaline derivatives from 2-
quinoxalinecarboxylic acid.

2-Quinoxalinecarboxylic
acid

Coupling Agents
(e.g., EDC, HOBt)

Esterification

Amine (R-NH2)

Quinoxaline-2-carboxamide

Alcohol (R-OH)

Quinoxaline-2-carboxylate
Ester Reduction Quinoxalin-2-ylmethanol

Click to download full resolution via product page
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Caption: General synthetic routes for derivatives of 2-Quinoxalinecarboxylic acid.

Mechanism of Action: AMPA Receptor Antagonism
Quinoxaline-2-carboxylic acid derivatives are notable for their activity as competitive

antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[11]

[13] This receptor is a key mediator of fast excitatory synaptic transmission in the central

nervous system.
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Caption: Competitive antagonism of the AMPA receptor by a quinoxaline derivative.
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Conclusion
2-Quinoxalinecarboxylic acid and its derivatives represent a versatile and promising scaffold

in the field of drug discovery.[5] Their diverse biological activities, including significant

anticancer, antimycobacterial, and neuroprotective properties, underscore their potential for the

development of novel therapeutics.[4][5][10] The synthetic routes to these compounds are well-

established, allowing for the generation of diverse chemical libraries for structure-activity

relationship studies. Further research into the optimization of these derivatives could lead to

the development of potent and selective drug candidates for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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